
N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine: is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a fluorine atom attached to a propane-1,3-diamine backbone, with four benzyl groups attached to the nitrogen atoms. Its molecular formula is C31H33FN2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-fluoropropane-1,3-diamine with benzyl chloride under basic conditions to introduce the benzyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-substituted imines or amides, while reduction could produce benzyl-substituted amines.
Wissenschaftliche Forschungsanwendungen
N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine exerts its effects involves interactions with specific molecular targets. The fluorine atom and benzyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1,N1,N3,N3-Tetrabenzylpropane-1,3-diamine: Lacks the fluorine atom, which may affect its reactivity and binding properties.
N1,N1,N3,N3-Tetraethylpropane-1,3-diamine: Contains ethyl groups instead of benzyl groups, leading to different steric and electronic effects.
Uniqueness
N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine is unique due to the presence of the fluorine atom and the four benzyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C31H33FN2 |
|---|---|
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
N,N,N',N'-tetrabenzyl-2-fluoropropane-1,3-diamine |
InChI |
InChI=1S/C31H33FN2/c32-31(25-33(21-27-13-5-1-6-14-27)22-28-15-7-2-8-16-28)26-34(23-29-17-9-3-10-18-29)24-30-19-11-4-12-20-30/h1-20,31H,21-26H2 |
InChI-Schlüssel |
WOUHMPXSIAQSGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN(CC3=CC=CC=C3)CC4=CC=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


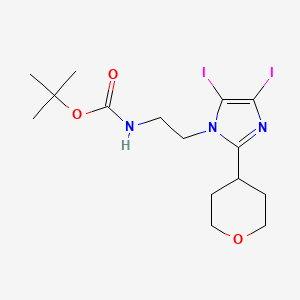
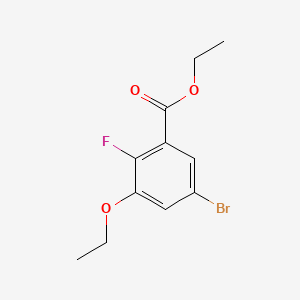
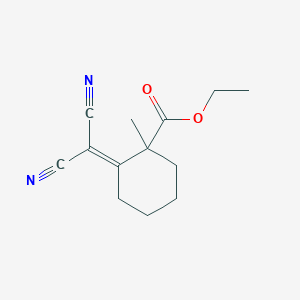
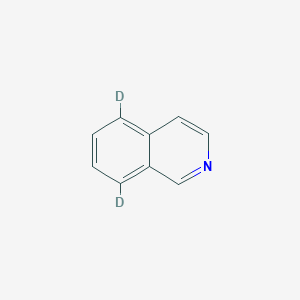
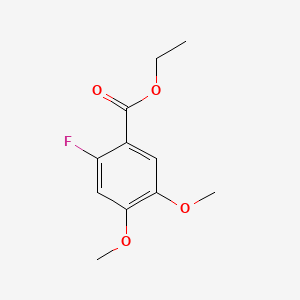
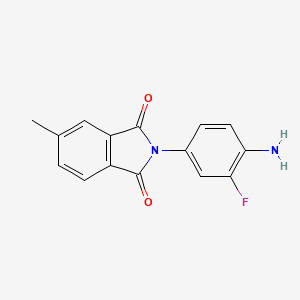
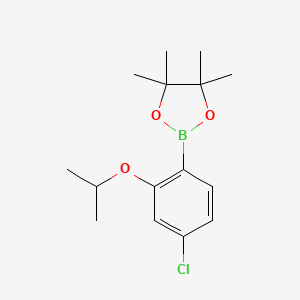
![tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B14028164.png)
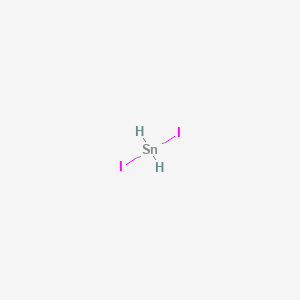
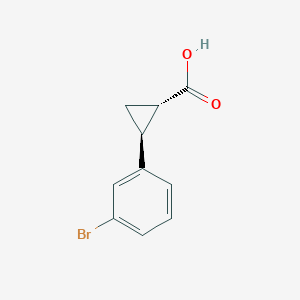
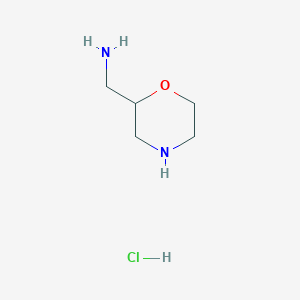


![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid](/img/structure/B14028203.png)
